molecular formula C11H15NO2S B1267384 4-Benzylthiomorpholine 1,1-Dioxide CAS No. 26475-66-1

4-Benzylthiomorpholine 1,1-Dioxide

Cat. No.: B1267384
CAS No.: 26475-66-1
M. Wt: 225.31 g/mol
InChI Key: KFAMTQFKYUXQKV-UHFFFAOYSA-N
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Description

4-Benzylthiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Benzylthiomorpholine 1,1-Dioxide has been synthesized and investigated for its chemical properties and reactivity. The synthesis involves reactions with various amines and the compound demonstrates the ability to undergo acylation and react with chlorinated triazines and isocyanates. These reactions suggest its utility in organic synthesis and chemical research (Asinger et al., 1981).

Biological Activity

  • A series of biologically active compounds derived from this compound were synthesized, showing antibacterial and DPPH radical scavenging activities. This indicates the compound's potential use in developing new therapeutic agents or in studying biological processes (Zia-ur-Rehman et al., 2009).

Catalysis and Material Science

  • Complexes involving this compound have been used in catalysis, showing effectiveness in transfer hydrogenation and oxidation of alcohols. This highlights its potential application in material science and industrial chemistry for developing new catalysts (Saleem et al., 2014).

Molecular Electronics

  • Research in molecular-scale electronics has utilized derivatives of benzylthiomorpholine, indicating its potential in the field of nanotechnology and molecular electronics. These applications could lead to advancements in the development of molecular devices (Reed et al., 1997).

Synthesis of Novel Sulfonamides

  • This compound has been used in the synthesis of novel cyclic sulfonamides. This application is important in pharmaceutical research for developing new drugs, particularly as sulfonamides play a critical role in various therapeutic agents (Greig et al., 2001).

Synthesis of Benzisothiazolone Derivatives

  • The compound has been utilized in the synthesis of benzisothiazolone derivatives. These derivatives are significant in medicinal chemistry for their potential in creating new pharmacological agents (Yeung & Meanwell, 1998).

Generation of Novel Derivatives

  • Studies have shown the successful generation of new derivatives from this compound, demonstrating its versatility and importance in synthetic chemistry for creating diverse chemical entities (Xiao et al., 2013).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users should wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

Properties

IUPAC Name

4-benzyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAMTQFKYUXQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312459
Record name 4-Benzylthiomorpholine 1,1-Dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26475-66-1
Record name 26475-66-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzylthiomorpholine 1,1-Dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26475-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Divinyl sulphone (0.8 ml, 10 mmol) was added to a solution of benzylamine (1.09 ml, 10 mmol) in ethanol (4 ml) and heated under reflux for 2 hours. The solvent was removed under reduced pressure, the residue dissolved in dichloromethane (30 ml) and washed with saturated aqueous sodium hydrogencarbonate solution (15 ml), dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane:methanol (100:0 to 99:1) to afford the title compound as a yellow oil (0.9 g).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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